{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine
Overview
Description
“{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine” is a chemical compound with the CAS Number: 22216-74-6 . It has a molecular weight of 185.27 . The compound is generally produced by a synthetic chemical method .
Synthesis Analysis
A common method of synthesis is to add methylamine to 1,4-dioxaspiro [4.5] decane and perform an organic synthesis reaction to obtain the target product .Molecular Structure Analysis
The IUPAC name for this compound is (8-methyl-1,4-dioxaspiro[4.5]dec-2-yl)methanamine . The InChI code for this compound is 1S/C10H19NO2/c1-8-2-4-10(5-3-8)12-7-9(6-11)13-10/h8-9H,2-7,11H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Synthesis and Potential Biolubricant Application
- Kurniawan et al. (2017) synthesized two 1,4-dioxaspiro novel compounds from oleic acid, potentially useful as biolubricants. One of these compounds, similar in structure to {8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine, was synthesized using a sonochemical method and showed promising physicochemical properties for biolubricant applications (Kurniawan et al., 2017).
Crystal Structures and Spectral Studies
- Zeng and Wang (2018) conducted a study on spiro derivatives, including 6,10-Dioxaspiro[4.5]decane-7,9-dione, related to {8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine. They explored the crystal structures and spectral properties, contributing to the understanding of the molecular structure and potential applications in various fields such as materials science (Zeng & Wang, 2018).
Antitubercular Drug Candidate
- A study by Richter et al. (2022) investigated a structurally related compound, BTZ043, which is a promising antitubercular drug. This research highlights the potential pharmaceutical applications of spiro compounds, including those related to {8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine (Richter et al., 2022).
Intermediate in Organic Synthesis
- The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a compound structurally related to {8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine, was reported by Feng-bao (2006). This compound is a useful intermediate in synthesizing various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides (Feng-bao, 2006).
Innovative System of Protected Glycerol
- Melo et al. (2012) examined the phase equilibria of 1,4-dioxaspiro[4.5]decane-2-methanol, known as protected glycerol, in sustainable solvents. This research provides insight into the potential use of spiro compounds in alternative reaction designs and extraction/separation processes (Melo et al., 2012).
Safety And Hazards
properties
IUPAC Name |
(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-2-4-10(5-3-8)12-7-9(6-11)13-10/h8-9H,2-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZIHOVRYVMRDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)OCC(O2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.